molecular formula C23H23N3O4S B2372851 2-(3-(3,4-dimethylphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 892269-24-8

2-(3-(3,4-dimethylphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No. B2372851
CAS RN: 892269-24-8
M. Wt: 437.51
InChI Key: UONMUFKYAKDSLX-UHFFFAOYSA-N
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Description

2-(3-(3,4-dimethylphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C23H23N3O4S and its molecular weight is 437.51. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Compounds with structural similarities to "2-(3-(3,4-dimethylphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide" have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives of pyrimidinones and thienopyrimidines have shown good antibacterial and antifungal activities, which are comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012). These findings suggest that such compounds could serve as starting points for the development of new antimicrobial agents.

Molecular Imaging

Another significant application area is in molecular imaging, particularly in the development of selective radioligands for imaging proteins associated with neurological conditions. For example, derivatives within this chemical class have been utilized in the radiosynthesis of imaging agents for the translocator protein (18 kDa), a biomarker in neuroinflammation and neurodegeneration. These compounds, after being labeled with fluorine-18, facilitate in vivo imaging using positron emission tomography (PET), providing valuable insights into neurological diseases' pathophysiology (Dollé et al., 2008).

Heterocyclic Chemistry

The compound's core structure, featuring a thieno[2,3-d]pyrimidinyl moiety, is of interest in heterocyclic chemistry for synthesizing novel heterocyclic compounds with potential pharmacological applications. Research in this area focuses on exploring the reactivity of this scaffold to generate diverse derivatives with varying biological activities. This includes the synthesis of compounds with anti-inflammatory, analgesic, and anticancer properties, highlighting the versatility of the thienopyrimidinyl core as a building block in medicinal chemistry (Selvam et al., 2012).

properties

IUPAC Name

2-[3-(3,4-dimethylphenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl]-N-(furan-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S/c1-13-7-8-17(10-14(13)2)26-21(28)20-15(3)16(4)31-22(20)25(23(26)29)12-19(27)24-11-18-6-5-9-30-18/h5-10H,11-12H2,1-4H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UONMUFKYAKDSLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=C(N(C2=O)CC(=O)NCC4=CC=CO4)SC(=C3C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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